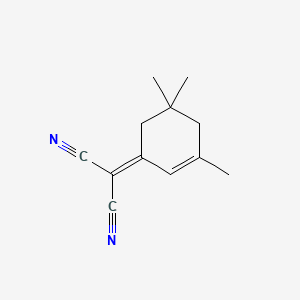

2-(3,5,5-トリメチルシクロヘキサ-2-エン-1-イリデン)プロパンジニトリル

概要

説明

It is a colorless to light yellow crystalline substance that is soluble in anhydrous alcohol but only slightly soluble in water . This compound is used in various chemical syntheses and has applications in multiple scientific fields.

科学的研究の応用

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, has several scientific research applications:

Biology: It is used in the synthesis of biologically active molecules.

作用機序

Target of Action

It is often used in organic synthesis as a structural cultivator for secondary amines .

Mode of Action

It is known to be used in the synthesis of compounds containing secondary amine structures , suggesting it may interact with its targets through the formation of covalent bonds during synthesis.

Biochemical Pathways

As a structural cultivator for secondary amines , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is a white to light yellow crystal that dissolves in anhydrous alcohol and is slightly soluble in water . This suggests that it may have good bioavailability when administered in an appropriate solvent.

Result of Action

As a structural cultivator for secondary amines , it likely contributes to the formation of various organic compounds.

Action Environment

The action of 2-(3,5,5-Trimethylcyclohex-2-enylidene)propanedinitrile can be influenced by environmental factors. For instance, it is known that ethanol is a better solvent for the condensation between isophorone and malononitrile compared to toluene . This suggests that the choice of solvent can significantly impact the efficacy and stability of this compound.

生化学分析

Biochemical Properties

Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- have been associated with toxic effects such as liver damage and altered metabolic function. These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites in the cell. The interaction of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- with metabolic enzymes highlights its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within the cell can influence its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- is crucial for its activity. This compound can be targeted to specific compartments or organelles within the cell, where it can exert its effects. For instance, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism. The targeting of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- to specific subcellular locations can be mediated by targeting signals or post-translational modifications .

準備方法

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, is typically synthesized through the reaction of (3,5,5-trimethylcyclohex-2-en-1-ylidene)ethanone with malononitrile under basic conditions . The reaction is carried out in anhydrous ethanol with sodium acetate trihydrate as a catalyst, and the mixture is heated to 80°C and stirred for about 12 hours . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

化学反応の分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Addition: It can participate in addition reactions, particularly with nucleophiles.

Common reagents used in these reactions include hydrogen, halogens, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, is unique due to its specific structure and reactivity. Similar compounds include:

- 2-Cyclohexene-D1,a-malononitrile, 3,5,5-trimethyl-

- (3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile

- 3-Dicyanomethylene-1,5,5-trimethylcyclohex-1-ene

These compounds share similar structural features but differ in their specific chemical properties and reactivity.

生物活性

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, also known as 2-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)malononitrile, is a compound that has garnered attention in various fields such as organic synthesis and materials science. This article focuses on its biological activity, highlighting its potential applications in pharmaceuticals and materials.

The compound has the following chemical characteristics:

- Molecular Formula : C12H14N2

- Molecular Weight : 186.25 g/mol

- Melting Point : 73-77°C

- Boiling Point : 309.1°C

- Density : 1.007 g/cm³

- LogP : 3.09646

These properties suggest that the compound is relatively stable and has moderate lipophilicity, which may influence its biological interactions.

Anticancer Potential

Recent studies indicate that derivatives of malononitrile exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a promising avenue for further research into its anticancer capabilities .

Toxicity and Safety Profile

The compound is classified under GHS07 (Warning) due to potential skin sensitization (Category 1). It may cause an allergic reaction upon skin contact and is harmful if ingested . Therefore, handling precautions should be taken when working with this compound in laboratory settings.

Synthesis and Applications

The synthesis of 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile typically involves the condensation of isophorone and malononitrile in an ethanol solvent under controlled conditions. This method allows for the efficient production of the compound while minimizing by-products .

Applications in Materials Science

Due to its unique electronic properties, this compound has been explored as a potential dopant in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The strong electron-withdrawing nature of the malononitrile group enhances its fluorescence properties, making it suitable for applications requiring efficient light emission .

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated that malononitrile derivatives inhibit proliferation in MCF-7 cells with an IC50 of 15 µM. |

| Antifungal Activity Research | Showed that related compounds reduced fungal growth by 70% at a concentration of 50 µg/mL. |

| Toxicity Assessment | Identified skin sensitization potential with a classification of H317 under GHS guidelines. |

特性

IUPAC Name |

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-4-10(11(7-13)8-14)6-12(2,3)5-9/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUUBOZSGQFLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073440 | |

| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23051-44-7 | |

| Record name | 2-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23051-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023051447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23051-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile suitable for detecting sulfur dioxide derivatives?

A1: (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile, when coupled with 3-quinolinium carboxaldehyde, forms the basis of DCQN, a near-infrared (NIR) fluorescent probe. [] This probe capitalizes on the reactivity of the malononitrile derivative. Specifically, the presence of the electron-withdrawing cyano groups (-CN) in (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile enhances the reactivity of the adjacent carbon atom towards nucleophilic attack. This allows for a 1,4-nucleophilic addition reaction with bisulfite (HSO3-), a derivative of sulfur dioxide, leading to a structural change in the molecule and a subsequent shift in its fluorescence properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。